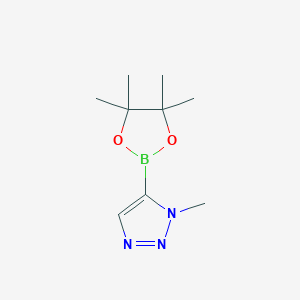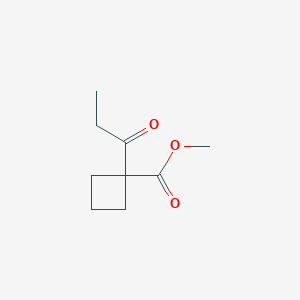
2-(Trifluoromethyl)oxan-4-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmacological Treatments
2-(Trifluoromethyl)oxan-4-one derivatives have been explored for their potential pharmacological applications. For instance, certain studies have focused on the role of Orexin-1 Receptor mechanisms in compulsive food consumption, particularly in binge eating models in female rats. Compounds like SB-649868, a dual Orexin-1/Orexin-2 receptor antagonist, demonstrated the ability to selectively reduce binge eating for highly palatable food without affecting standard food intake at doses that did not induce sleep (Piccoli et al., 2012). Moreover, the inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate has shown therapeutic potential in processes where de novo COX-2 expression is involved (Fernández de Arriba et al., 1999).
Biochemical Applications
Biochemical applications of 2-(Trifluoromethyl)oxan-4-one derivatives have also been studied, particularly in understanding biochemical changes in response to toxic insults. For instance, the impact of certain xenobiotics on Eisenia veneta was investigated by characterizing changes in endogenous metabolites visible in NMR spectra of tissue extracts. These changes could potentially serve as novel biomarkers of xenobiotic toxicity (Bundy et al., 2002).
Medical Imaging
In the realm of medical imaging, particularly in magnetic resonance imaging (MRI), 2-(Trifluoromethyl)oxan-4-one derivatives have been utilized to improve the accuracy and efficiency of imaging techniques. For example, the use of trifluoromethane as a potential gaseous indicator in nuclear magnetic resonance measurements of cerebral blood flow was investigated, highlighting its suitability for use in animals and the need for further study before its application in humans (Branch et al., 1990).
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)oxan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c7-6(8,9)5-3-4(10)1-2-11-5/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLYSQBILYSDQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)oxan-4-one | |
CAS RN |
1803611-31-5 | |
| Record name | 2-(trifluoromethyl)oxan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[10]Cycloparaphenylene](/img/structure/B1429677.png)

![3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1429681.png)


![Tert-butyl[(2,5-dimethylphenyl)methyl]amine](/img/structure/B1429685.png)




